Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside
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Overview
Description
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside is a synthetic carbohydrate derivative It is a glucopyranoside compound that has been modified with acetyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Hydrolysis: Formation of 2-acetamido-2-deoxy-D-glucose.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Substitution: Formation of substituted glucopyranoside derivatives.
Scientific Research Applications
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of glycosylation processes and as a substrate for glycosyltransferases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of glycosylation in cancer cells.
Mechanism of Action
The mechanism of action of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. It can inhibit the incorporation of glucosamine into O-glycans, thereby affecting the biosynthesis of glycoproteins. This inhibition can disrupt cellular processes such as mucin biosynthesis and glycoprotein targeting .
Comparison with Similar Compounds
Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Similar structure but differs in the configuration of the glycosidic linkage.
Benzyl-2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but differs in the anomeric configuration.
Uniqueness: Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of a benzyl group at the anomeric position. These modifications confer distinct chemical properties and biological activities, making it valuable for specific research applications .
Biological Activity
Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside (Bz-GalNAc) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article explores the biological activity of Bz-GalNAc, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Bz-GalNAc is characterized by its acetylated amino sugar structure, which plays a crucial role in its biological activity. The molecular formula is C15H19N1O7, and it possesses a molecular weight of approximately 319.32 g/mol. Its structure can be represented as follows:
Glycosylation Inhibition
Bz-GalNAc acts as a competitive inhibitor in O-glycosylation pathways. It mimics the substrate for glycosyltransferases, thereby inhibiting the extension of O-glycan chains. This inhibition can significantly impact the glycosylation status of proteins involved in various cellular functions, including immune response and cell signaling.
- Impact on Viral Replication : Research indicates that Bz-GalNAc can inhibit HIV replication by altering the glycosylation patterns of viral proteins. This effect is attributed to its ability to disrupt mucin biosynthesis, which is essential for viral entry into host cells .
- Cell Activation Modulation : In studies involving peripheral blood mononuclear cells (PBMCs), treatment with Bz-GalNAc resulted in altered expression of activation markers such as CD25 and HLA-DR, indicating its role in modulating immune cell activation .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological effects of Bz-GalNAc:
Therapeutic Potential
The ability of Bz-GalNAc to modulate glycosylation has significant therapeutic implications:
- Antiviral Therapy : Given its inhibitory effects on HIV replication, Bz-GalNAc may serve as a candidate for developing antiviral therapies targeting glycosylation pathways.
- Cancer Treatment : Alterations in glycosylation patterns are often associated with cancer progression. Bz-GalNAc's capacity to modify these patterns could be leveraged in cancer therapies aimed at disrupting tumor cell communication and metastasis.
- Inflammatory Diseases : By modulating immune responses through glycosylation changes, Bz-GalNAc may also have applications in treating inflammatory conditions where altered glycan structures contribute to disease pathology.
Properties
Molecular Formula |
C21H27NO9 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
IDEBBPWXWFHKBU-ONUIULTDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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